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Compound of Interest

Compound Name: SRTCX1003

Cat. No.: B12392044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SRTCX1003 is a potent small molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent

deacetylase that plays a critical role in cellular stress resistance, metabolism, and inflammation.

With a CAS number of 1203480-93-6, SRTCX1003 has demonstrated significant anti-

inflammatory properties by modulating the NF-κB signaling pathway. This technical guide

provides an in-depth overview of the chemical properties, mechanism of action, and

experimental data related to SRTCX1003, serving as a comprehensive resource for

researchers in the fields of drug discovery and molecular biology.

Chemical and Physical Properties
SRTCX1003 is a synthetic compound identified as a sirtuin-activating compound (STAC). Its

fundamental properties are summarized in the table below.
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Property Value

CAS Number 1203480-93-6

Molecular Formula C23H23N5O3S

Molecular Weight 449.53 g/mol

Purity >98% (HPLC)

Appearance Crystalline solid

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action
SRTCX1003 is a potent activator of SIRT1, a class III histone deacetylase. The primary

mechanism of action of SRTCX1003 involves the allosteric activation of SIRT1, leading to the

deacetylation of various protein targets. A key target in the context of inflammation is the p65

subunit of the NF-κB complex.

SIRT1 Activation
SRTCX1003 has been shown to directly bind to and enhance the catalytic activity of SIRT1.

This activation leads to the deacetylation of downstream targets, influencing a variety of cellular

processes.

Modulation of the NF-κB Pathway
The anti-inflammatory effects of SRTCX1003 are primarily attributed to its ability to suppress

the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis

factor-alpha (TNFα) and lipopolysaccharide (LPS), the p65 subunit of NF-κB is acetylated,

which is a critical step for its transcriptional activity. Activated SIRT1, stimulated by

SRTCX1003, deacetylates p65, thereby inhibiting the transcription of pro-inflammatory genes.

[1][2]
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Caption: SRTCX1003 signaling pathway in inflammation.

Quantitative Data
The biological activity of SRTCX1003 has been quantified in various assays, demonstrating its

potency as a SIRT1 activator and an inhibitor of inflammatory pathways.

Assay Parameter Value (µM) Reference

SIRT1 Activation EC1.5 0.61 [2]

Cellular p65

Acetylation
IC50 1.42 [2]

NF-κB Luciferase

Reporter
IC50 0.95 [3]

Experimental Protocols
Detailed methodologies for key experiments involving SRTCX1003 are provided below. These

protocols are based on established methods and can be adapted for specific research needs.

In Vitro SIRT1 Activation Assay
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This assay measures the ability of SRTCX1003 to directly activate recombinant human SIRT1

enzyme.

Materials:

Recombinant human SIRT1 enzyme

Fluorogenic SIRT1 substrate (e.g., based on p53 sequence)

NAD+

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

SRTCX1003 (dissolved in DMSO)

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

Add varying concentrations of SRTCX1003 or vehicle control (DMSO) to the wells of the

microplate.

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

Incubate the plate at 37°C for 1 hour, protected from light.

Stop the reaction by adding a developer solution containing a protease to cleave the

deacetylated substrate, releasing the fluorophore.

Measure the fluorescence at the appropriate excitation and emission wavelengths.

Calculate the EC1.5 value by plotting the fluorescence intensity against the log of the

SRTCX1003 concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12392044?utm_src=pdf-body
https://www.benchchem.com/product/b12392044?utm_src=pdf-body
https://www.benchchem.com/product/b12392044?utm_src=pdf-body
https://www.benchchem.com/product/b12392044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular p65 Acetylation Assay
This protocol details the measurement of p65 acetylation in a cellular context to assess the in-

cell activity of SRTCX1003.

Materials:

Human cell line (e.g., U2OS or HEK293T)

Cell culture medium and supplements

SRTCX1003

TNFα

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

Antibodies: anti-acetyl-p65, anti-total-p65, and appropriate secondary antibodies

Western blotting equipment and reagents

Procedure:

Seed cells in appropriate culture plates and allow them to adhere overnight.

Pre-treat the cells with varying concentrations of SRTCX1003 for 1-2 hours.

Stimulate the cells with TNFα (e.g., 10 ng/mL) for 30 minutes to induce p65 acetylation.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Perform Western blotting using antibodies against acetylated p65 and total p65.

Quantify the band intensities and normalize the level of acetylated p65 to total p65.

Calculate the IC50 value for the inhibition of p65 acetylation.
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In Vivo Anti-Inflammatory Mouse Model
This protocol describes an acute model of LPS-induced inflammation in mice to evaluate the in

vivo efficacy of SRTCX1003.

Materials:

Mice (e.g., C57BL/6)

SRTCX1003 formulated for oral administration

Lipopolysaccharide (LPS) from E. coli

Saline solution

ELISA kits for TNFα and IL-12

Procedure:

Acclimatize mice for at least one week before the experiment.

Administer SRTCX1003 or vehicle control to the mice via oral gavage.

After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with LPS

(e.g., 10 mg/kg) to induce an inflammatory response.

At a peak time point for cytokine production (e.g., 2 hours post-LPS injection), collect blood

samples via cardiac puncture.

Isolate serum and measure the concentrations of pro-inflammatory cytokines such as TNFα

and IL-12 using ELISA kits.

Compare the cytokine levels between the vehicle-treated and SRTCX1003-treated groups to

determine the in vivo anti-inflammatory effect.
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Caption: Experimental workflow for SRTCX1003 evaluation.

Conclusion
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SRTCX1003 is a valuable research tool for investigating the roles of SIRT1 in health and

disease. Its well-characterized mechanism of action, involving the activation of SIRT1 and

subsequent inhibition of the NF-κB pathway, makes it a promising candidate for further

investigation as a therapeutic agent for inflammatory disorders. The data and protocols

presented in this guide offer a solid foundation for researchers to explore the full potential of

SRTCX1003 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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